1-Phenylcyclopentanecarboxylicacid2-(2-diethylaMinoethoxy)ethylestercitrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

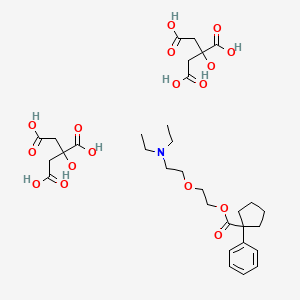

Synthetic Routes and Reaction Conditions: Carbetapentane citrate is synthesized by reacting carbetapentane with citric acid. The process involves heating carbetapentane to a temperature of about 80 to 120°C and slowly adding citric acid while agitating the reaction mixture . The resulting product is then purified to obtain carbetapentane citrate.

Industrial Production Methods: In industrial settings, carbetapentane citrate is produced by forming a complex with cyclodextrin to reduce its inherent bitterness. This is achieved by preparing an aqueous solution containing carbetapentane citrate and cyclodextrin in a specific ratio, followed by solvent removal .

Análisis De Reacciones Químicas

Types of Reactions: Carbetapentane citrate undergoes various chemical reactions, including:

Oxidation: Carbetapentane citrate can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to yield reduced derivatives.

Substitution: Carbetapentane citrate can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Carbetapentane citrate is extensively used in scientific research for its diverse applications. It is employed in studies related to cellular signaling pathways and gene expression. Researchers investigate its effects on cyclooxygenase-2 (COX-2) activity and its potential to influence various biochemical processes . Additionally, carbetapentane citrate is used in pharmacological studies to understand its antitussive and antimuscarinic properties .

Mecanismo De Acción

Carbetapentane citrate exerts its effects by acting on sigma-1 receptors, as well as kappa and mu-opioid receptors . It suppresses the cough reflex in the central nervous system by antagonizing muscarinic receptors (subtype M1) and agonizing sigma receptors (subtype σ1) . This dual action helps in relieving cough without the sedative effects associated with opioid antitussives.

Comparación Con Compuestos Similares

Codeine: An opioid antitussive with sedative effects.

Dextromethorphan: A non-opioid antitussive with a different mechanism of action.

Diphenhydramine: An antihistamine with antitussive properties.

Uniqueness of Carbetapentane Citrate: Carbetapentane citrate is unique due to its non-opioid nature and its ability to act on multiple receptor types. Unlike codeine, it does not cause sedation, making it a safer option for patients who need to avoid drowsiness .

Propiedades

Fórmula molecular |

C32H47NO17 |

|---|---|

Peso molecular |

717.7 g/mol |

Nombre IUPAC |

2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C20H31NO3.2C6H8O7/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Clave InChI |

LNGIGTKMPKTCKM-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate](/img/structure/B11935329.png)

![(3S)-3-methyl-7-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B11935334.png)

![tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11935347.png)

![sodium;3-[(2R)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B11935358.png)

![(+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride](/img/structure/B11935370.png)

![Ethyl [2-butyl-6-oxo-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-4-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B11935386.png)

![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935391.png)

![2-(diethylamino)ethyl (2R)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride](/img/structure/B11935410.png)